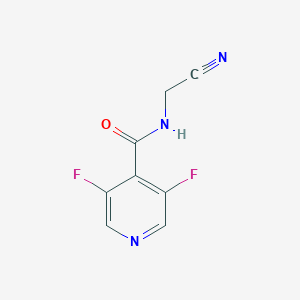

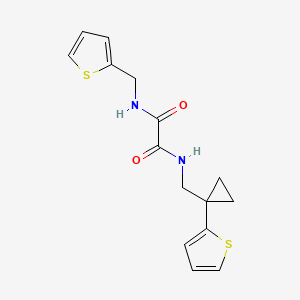

![molecular formula C15H19F3N2O B2559529 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 478258-89-8](/img/structure/B2559529.png)

3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide” appears to contain a pyrrolidinyl group, a trifluoromethyl group, and a phenyl group. The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the phenyl group is a six-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidinyl group attached to the butanamide backbone, with the trifluoromethylated phenyl group also attached to the butanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are widely used in medicinal chemistry for the treatment of human diseases. The interest in pyrrolidine, a saturated scaffold with a five-membered nitrogen heterocycle, stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional (3D) coverage through the phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes pyrrolidine and its derivatives attractive for designing compounds with novel biological profiles, targeting selectivity, and addressing various therapeutic areas.

Chemosensory and Bioactive Properties

Compounds with pyrrolidine structures have been investigated for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity of pyrrolidine derivatives allows for the design of molecules with specific target selectivity, making them valuable tools in the development of new therapeutic agents. The synthesis strategies often involve either constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, highlighting the adaptability and potential of these compounds in drug development programs (Petri et al., 2020).

Neuroprotective Potential

Research has also delved into the neuroprotective potential of pyrrolidine derivatives, demonstrating their significant effects in promoting better outcomes post-stroke and exerting multitargeted actions on mechanisms ranging from oxidative stress to mitochondrial dysfunction. These findings underscore the potential of pyrrolidine-based compounds in the management of ischemic stroke and degenerative diseases, offering a promising avenue for the development of neuroprotective therapies (Abdoulaye & Guo, 2016).

Future Directions

properties

IUPAC Name |

3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKSAGCGRQFRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

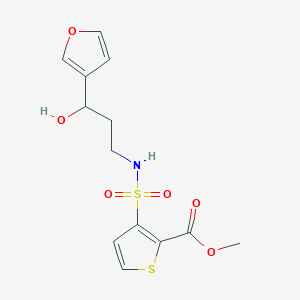

![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

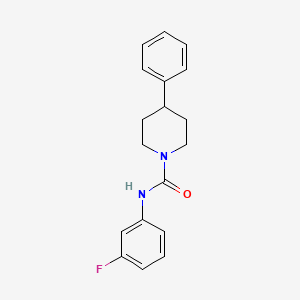

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)

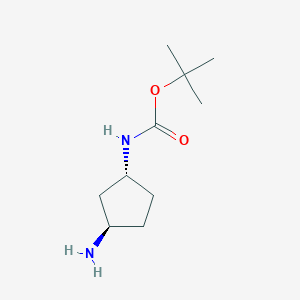

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)